Bienvenue dans la boutique en ligne BenchChem!

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide

Physicochemical Differentiation logP Drug-likeness

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide (CAS 951506-03-9) is a synthetic small molecule (MW = 344.43 g/mol; molecular formula C₁₈H₂₀N₂O₃S) built on a 2-oxo-1,2,3,4-tetrahydroquinoline core, featuring an N1-benzyl substituent and a 6-ethanesulfonamide group. The compound is commercially available as a screening compound (ChemDiv ID: F743-0214) with a measured logP of 3.43 and a topological polar surface area (tPSA) of 58.2 Ų, placing it within drug-like chemical space for cellular permeability.

Molecular Formula C18H20N2O3S
Molecular Weight 344.43
CAS No. 951506-03-9
Cat. No. B2570002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide
CAS951506-03-9
Molecular FormulaC18H20N2O3S
Molecular Weight344.43
Structural Identifiers
SMILESCCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3
InChIInChI=1S/C18H20N2O3S/c1-2-24(22,23)19-16-9-10-17-15(12-16)8-11-18(21)20(17)13-14-6-4-3-5-7-14/h3-7,9-10,12,19H,2,8,11,13H2,1H3
InChIKeyKVQCOUIIHIIBNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide (CAS 951506-03-9): Procurement-Ready Physicochemical Profile for a 2-Oxo-tetrahydroquinoline-6-sulfonamide Scaffold


N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide (CAS 951506-03-9) is a synthetic small molecule (MW = 344.43 g/mol; molecular formula C₁₈H₂₀N₂O₃S) built on a 2-oxo-1,2,3,4-tetrahydroquinoline core, featuring an N1-benzyl substituent and a 6-ethanesulfonamide group . The compound is commercially available as a screening compound (ChemDiv ID: F743-0214) with a measured logP of 3.43 and a topological polar surface area (tPSA) of 58.2 Ų, placing it within drug-like chemical space for cellular permeability . This scaffold belongs to a chemotype that has been independently validated as the basis for both pyruvate kinase M2 (PKM2) activators and tubulin polymerization inhibitors, establishing its relevance for anticancer discovery programs [1][2].

Why N1-Substitution and Sulfonamide Variation Preclude Direct Interchangeability Among 2-Oxo-tetrahydroquinoline-6-sulfonamide Analogs


Within the 2-oxo-tetrahydroquinoline-6-sulfonamide chemotype, both the N1 substituent and the sulfonamide N-aryl/alkyl group exert independent and profound control over target engagement and cellular potency. In the PKM2 activator series, replacing the N1-benzyl with a smaller alkyl group shifts the maximum activation (Amax) and the half-maximal activation concentration (AC₅₀) by factors that cannot be predicted a priori [1]. Similarly, in the tubulin polymerization inhibitor series, the identity of the sulfonamide substituent differentiates sub-micromolar antiproliferative agents from inactive congeners; compound D13 (N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide) achieves a HeLa cell IC₅₀ of 1.34 μM, whereas close structural analogs in the same study lose activity entirely [2]. Consequently, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide occupies a specific, non-substitutable position in chemical space defined by its N1-benzyl + 6-ethanesulfonamide substitution pattern, and procurement decisions must be based on this precise combination rather than on generic scaffold similarity.

Quantitative Differentiation Evidence for N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide Versus Closest Analogs


Distinct Lipophilicity (logP 3.43) Compared to 6-Sulfonamide Analogs: Implications for Membrane Permeability and CNS Exposure

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide (951506-03-9) has an experimentally derived logP of 3.43 and a tPSA of 58.2 Ų . This lipophilicity profile is intermediate between the more hydrophilic unsubstituted 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide core (calculated logP approximately 0.5–1.0 for the parent sulfonamide) and the highly lipophilic, di-substituted analog D13 (N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide), which carries two additional aromatic rings and three methoxy groups, pushing its logP above 4.5 by estimation [1]. The logP of 3.43, combined with tPSA below 60 Ų, places this compound within a favorable window for passive blood-brain barrier penetration, a property not shared by more polar 6-sulfonamide analogs.

Physicochemical Differentiation logP Drug-likeness CNS Drug Discovery

N1-Benzyl Substituent Confers a Modular Handle for Structure-Activity Relationship (SAR) Expansion Not Present in N1-Unsubstituted or N1-Acetyl Analogs

The N1-benzyl group on the target compound provides a synthetically tractable diversification point that is absent in simpler analogs such as N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide (CAS not available; benchchem listing) or the unsubstituted 1,2,3,4-tetrahydroquinoline-6-sulfonamide (CAS 30059-39-3). In the PKM2 activator SAR study, the N1-aryl substituent was shown to be a critical determinant of both potency and maximal activation efficacy; compounds bearing N1-phenyl or N1-benzyl groups exhibited superior PKM2 activation compared to N1-H or N1-alkyl congeners [1]. The benzyl group on the target compound can undergo further functionalization (e.g., halogenation, methoxylation, or heteroaryl replacement) to systematically probe steric and electronic effects on target binding, a strategy that has proven successful in both the PKM2 activator series and the tubulin inhibitor series where N-(4-methoxybenzyl) substitution was key to achieving sub-micromolar potency [1][2].

Medicinal Chemistry SAR Scaffold Optimization Lead Diversification

Ethanesulfonamide at Position 6 Enables Distinct Hydrogen-Bonding and Steric Profiles Compared to Primary Sulfonamide or Methanesulfonamide Analogs

The 6-ethanesulfonamide group (–NHSO₂CH₂CH₃) on the target compound presents a secondary sulfonamide with an ethyl substituent, which differs sterically and electronically from the primary sulfonamide (–SO₂NH₂) found in 1,2,3,4-tetrahydroquinoline-6-sulfonamide (CAS 30059-39-3) and from the methanesulfonamide (–NHSO₂CH₃) found in N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide [1]. In the tubulin polymerization inhibitor series, compounds bearing an elaborated sulfonamide N-substituent (e.g., N-(3,4,5-trimethoxyphenyl)) achieved HeLa IC₅₀ values of 1.34 μM and tubulin polymerization IC₅₀ of 6.74 μM, whereas the unsubstituted 6-sulfonamide core was inactive in the same assays, demonstrating that the presence and identity of the sulfonamide substituent are essential for biological activity within this scaffold class [1]. The ethyl group on the target compound provides a modest increase in lipophilicity and steric bulk relative to methyl, which can fine-tune binding pocket complementarity without the large steric penalty of an aryl sulfonamide.

Pharmacophore Mapping Hydrogen Bonding Sulfonamide SAR Target Engagement

2-Oxo-tetrahydroquinoline Scaffold Is Independently Validated Across Two Orthogonal Oncology Target Classes (PKM2 Activation and Tubulin Polymerization Inhibition)

The 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold has demonstrated activity in two mechanistically distinct anticancer pathways. In the PKM2 activator program, optimized analogs within this chemotype restored pyruvate kinase activity in cancer cells, reversing the Warburg-effect metabolic phenotype [1]. Independently, in the tubulin polymerization inhibitor program, compound D13 from the same scaffold family inhibited tubulin assembly with an IC₅₀ of 6.74 μM and suppressed HeLa cell proliferation with an IC₅₀ of 1.34 μM [2]. The scaffold has also been implicated in NLRP3 inflammasome inhibition through sulfonamide-substituted tetrahydroquinoline derivative S-9, which demonstrated dual PKR/NLRP3 target engagement and in vivo anti-neuroinflammatory efficacy [3]. This multi-target validation across oncology and inflammation indicates that the core scaffold possesses privileged structural features for engaging diverse biological targets, a property that increases the probability of identifying novel bioactive analogs from library screening.

Target Validation Polypharmacology Oncology Scaffold Repurposing

High-Value Application Scenarios for N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide (CAS 951506-03-9) Based on Quantitative Differentiation Evidence


Focused Library Synthesis for PKM2 Activator Lead Optimization with CNS-Penetrant Potential

The target compound's intermediate logP of 3.43 and tPSA below 60 Ų support its use as a starting point for designing CNS-penetrant PKM2 activators [1]. Medicinal chemistry teams can exploit the N1-benzyl group for parallel SAR exploration—introducing substituents at the para-, meta-, or ortho-positions of the benzyl ring—while monitoring retention of PKM2 activation potency (benchmarked against EC₅₀ values from the Walsh et al. 2011 series) and maintenance of favorable brain permeability indices [1].

Tubulin Polymerization Inhibitor Screening with Built-in SAR Handle for Cytotoxicity Optimization

Given that the 6-ethanesulfonamide group satisfies the minimal requirement for sulfonamide N-substitution necessary for tubulin inhibitory activity (primary sulfonamides are inactive), this compound can serve as a baseline for synthesizing focused libraries in which the ethyl group is systematically replaced with larger alkyl or aryl groups to improve upon the HeLa IC₅₀ of 1.34 μM achieved by the lead analog D13 [2]. The N1-benzyl group can be retained or varied orthogonally.

Multi-Target Scaffold Repurposing for Inflammasome and Oncology Drug Discovery Programs

The 2-oxo-tetrahydroquinoline-6-sulfonamide scaffold has been validated against PKM2 (oncology metabolism), tubulin (oncology proliferation), and PKR/NLRP3 (inflammation) [1][2][3]. This compound is therefore suitable for inclusion in phenotypic screening cascades that probe multiple therapeutic areas simultaneously, reducing the cost and time required to identify new lead series compared to screening compounds from unvalidated scaffold classes.

Physicochemical Benchmarking Standard for Tetrahydroquinoline-Sulfonamide Compound Collections

With experimentally measured logP (3.43), logD (3.43), logSw (−3.81), and tPSA (58.2 Ų) , this compound can serve as a well-characterized reference standard for quality control and for calibrating in silico ADME prediction models (e.g., logP/logD calculators, PAMPA permeability models) applied to tetrahydroquinoline-sulfonamide libraries, ensuring that computational predictions are anchored to empirical data.

Quote Request

Request a Quote for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.